6-Ethylpyrazin-2-amine
Overview
Description
6-Ethylpyrazin-2-amine is an organic compound with the molecular formula C6H9N3. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of an ethyl group attached to the pyrazine ring at the 6th position and an amino group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Ethylpyrazin-2-amine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reduction of p-nitrobenzaldehyde and nitrolinear ketone to obtain 2-amino-6-methylpyridine, followed by alkylation to convert the methyl group into an ethyl group .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the compound. The reaction conditions typically include the use of solvents like acetonitrile and water, along with catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 6-Ethylpyrazin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of hydrogen gas and metal catalysts to convert the compound into its reduced form.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
6-Ethylpyrazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound can modulate receptor activity by binding to receptor sites and altering their conformation, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Aminopyrazine: A compound with similar structural features but different biological activities.
2-Chloro-6-ethylaminopyrazine: Another pyrazine derivative with distinct chemical properties and applications.
Pyrrolopyrazine Derivatives: These compounds share the pyrazine ring but have additional fused rings, leading to varied biological activities.
Uniqueness: 6-Ethylpyrazin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
6-ethylpyrazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-3-8-4-6(7)9-5/h3-4H,2H2,1H3,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVGBDVKDDWPAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671736 | |
Record name | 6-Ethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13535-10-9 | |
Record name | 6-Ethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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